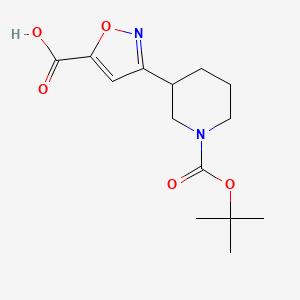
2-Isobutoxy-5-methylbenzylamine
Overview
Description
2-Isobutoxy-5-methylbenzylamine, or 2-IBMA, is a synthetic organic compound with a variety of applications in the field of science, including synthesis, research and laboratory experiments. This compound is a derivative of the parent compound benzylamine, and is composed of an isobutoxy group and a methyl group attached to the nitrogen atom of the amine group. 2-IBMA has been extensively studied due to its unique structure and properties, and has been found to be useful in a variety of applications.
Scientific Research Applications
2-IBMA has been used in a variety of scientific research applications, such as the synthesis of other compounds and the study of biochemical and physiological effects. In particular, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of enzyme inhibition, drug metabolism, and the development of new drugs.
Mechanism of Action
The mechanism of action of 2-IBMA is not well understood, but it is believed to involve the inhibition of enzymes. Specifically, it has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-IBMA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase the levels of neurotransmitters in the brain, leading to increased alertness and improved cognitive performance. It has also been found to reduce anxiety and depression, as well as improve mood. Additionally, it has been found to reduce inflammation and improve the immune system.
Advantages and Limitations for Lab Experiments
2-IBMA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, making it an economical choice for laboratory experiments. Additionally, it is relatively stable and easy to handle, making it an ideal choice for laboratory use. However, it has a number of limitations, such as its low solubility in water and its potential to cause irritation to the skin and eyes.
Future Directions
2-IBMA has a number of potential future directions for research and development. One of the main potential directions is the development of new drugs and pharmaceuticals based on this compound. Additionally, it could be used in the study of enzyme inhibition and drug metabolism, as well as the development of new agrochemicals. Finally, it could be used in the development of new materials and polymers, as well as in the study of biochemical and physiological effects.
properties
IUPAC Name |
[5-methyl-2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZZHEXXKFSVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-methylbenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)

![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)


![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)

![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)



![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)